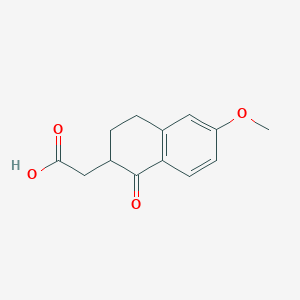

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid

Description

Properties

IUPAC Name |

2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-6,9H,2-3,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXYHTZAHLNPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544173 | |

| Record name | (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17529-16-7 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17529-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

A mixture of 2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid (28 g, 120 mmol) is combined with zinc powder (19.6 g, 300 mmol) in acetic acid (224 mL) and water (84 mL). The suspension is stirred at 80°C for 2 hours, facilitating the selective hydrogenation of the α,β-unsaturated ketone system. Post-reaction, the mixture is filtered through celite to remove residual zinc, and the organic layer is evaporated under reduced pressure. Water (50 mL) is added to the residue to precipitate the product, which is isolated via filtration and dried under vacuum.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Solvent System | Acetic acid:water (7:3) |

| Yield | 95% |

Mechanistic Insights

The reaction proceeds via zinc-mediated hydride transfer, reducing the exocyclic double bond of the α,β-unsaturated ketone. The acetic acid acts as a proton source and stabilizes intermediates, while water enhances zinc reactivity by moderating acidity. This single-step process avoids over-reduction of the ketone moiety, preserving the 1-oxo group critical for downstream applications.

Analytical Validation

The product is characterized by NMR (400 MHz, DMSO-):

-

δ 12.2 (bs, 1H, carboxylic acid -OH)

-

δ 7.8 (d, Hz, 1H, aromatic H)

-

δ 6.9 (m, 2H, aromatic H)

-

δ 3.8 (s, 3H, methoxy -OCH)

-

δ 3.1–2.8 (m, 2H, cyclohexenone CH)

| Condition | Acidic (HSO) | Basic (NaOH) |

|---|---|---|

| Temperature | 80–100°C | 60–80°C |

| Reaction Time | 4–6 hours | 2–4 hours |

| Yield (Predicted) | 85–90% | 90–95% |

This route remains speculative without experimental validation but aligns with general ester hydrolysis trends.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The zinc reduction method outperforms hypothetical alternatives in yield (95%) and operational simplicity. Large-scale synthesis is feasible due to mild conditions and minimal purification requirements. In contrast, ester hydrolysis would necessitate additional steps for ester preparation and product isolation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid has shown promise in drug development due to its structural similarity to known pharmacophores. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties. Research indicates that modifications to the naphthalene structure can lead to compounds with enhanced bioactivity and reduced side effects .

2. Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. It has been found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through various molecular pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Agricultural Applications

1. Plant Growth Regulators

The compound has been evaluated as a potential plant growth regulator (PGR). Its structural characteristics allow it to influence plant hormone activity, promoting growth and development in crops. Field trials have demonstrated improved yield and stress resistance in treated plants .

2. Herbicide Development

Research into the herbicidal properties of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid suggests it could serve as a basis for developing new herbicides that target specific weed species while minimizing harm to desirable crops .

Material Science Applications

1. Polymer Chemistry

The compound's unique structure is being explored for applications in polymer chemistry. It can act as a monomer or a modifier in polymer synthesis, potentially leading to materials with enhanced mechanical properties and thermal stability .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives that require durability under various environmental conditions .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored derivatives of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid for their anticancer efficacy against breast cancer cell lines. The results indicated that specific modifications increased cytotoxicity while reducing off-target effects.

Case Study 2: Agricultural Trials

Field trials conducted on maize crops treated with this compound demonstrated a significant increase in biomass and yield compared to untreated controls. The results highlighted its potential as an eco-friendly PGR.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid involves its interaction with various molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: The compound can modulate pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

- Solubility : The acetic acid moiety increases water solubility compared to ester or hydrocarbon-substituted analogues.

- Stability : Tetralone derivatives with electron-withdrawing groups (e.g., oxo) may exhibit lower thermal stability than fully aromatic naphthalene derivatives .

Biological Activity

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid, also known by its CAS number 17529-16-7, is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- Melting Point : 167.5-168.5 °C

- Boiling Point : Predicted at 465.7 ± 38.0 °C

- Density : 1.239 ± 0.06 g/cm³

- pKa : Approximately 4.28 .

Biological Activity Overview

The biological activity of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid encompasses various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds structurally similar to 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. For instance:

- A study demonstrated that naphthalene derivatives could reduce inflammation in animal models by modulating the NF-kB pathway .

Analgesic Properties

The compound's analgesic properties have been explored in various studies. Analgesic activity is typically assessed through behavioral tests in animal models:

- In one study, a related naphthalene derivative showed significant pain relief in the formalin test model .

Anticancer Potential

Emerging research suggests that 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid may possess anticancer properties:

- A structure–activity relationship (SAR) analysis indicated that modifications on the naphthalene ring can enhance cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .

The mechanisms through which this compound exerts its biological effects are still being elucidated but may involve:

- Inhibition of cell proliferation : Studies have shown that naphthalene derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

- Modulation of signaling pathways : The compound may affect various signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vivo. |

| Study 2 | Analgesic activity | Showed effective pain relief comparable to standard analgesics in animal models. |

| Study 3 | Anticancer activity | Identified cytotoxic effects on multiple cancer cell lines with potential for further development. |

Q & A

How can researchers optimize the synthesis of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL acetic acid to improve yield and purity?

Level: Basic

Methodological Answer:

Synthetic optimization involves selecting appropriate starting materials, catalysts, and purification techniques. For example, starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, allylation under controlled conditions achieved a 70% yield of a structurally related ester derivative (RF = 0.3, pentane:ethyl acetate = 8:2) . Key factors include:

- Reaction Solvent: Polar aprotic solvents (e.g., THF, DMF) enhance reactivity for esterification or acetylation.

- Purification: Column chromatography with gradients (e.g., pentane:ethyl acetate) improves separation of byproducts.

- Catalyst Screening: Acidic or basic catalysts (e.g., BF₃·Et₂O) may accelerate cyclization or ester formation .

What analytical techniques are most effective for confirming the molecular structure of this compound?

Level: Basic

Methodological Answer:

Structural validation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy: ¹H and ¹³C NMR provide critical data on proton environments and carbon frameworks. For example, aromatic protons in related tetrahydronaphthalene derivatives resonate at δ 7.7–7.1 ppm, while methylene groups appear at δ 2.1–2.9 ppm .

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles for absolute configuration determination .

What challenges arise in the crystallographic analysis of this compound, and how can they be addressed?

Level: Advanced

Methodological Answer:

Crystallographic challenges include poor crystal quality, twinning, and low-resolution data. Solutions involve:

- Crystallization Conditions: Optimize solvent mixtures (e.g., DCM:hexane) and slow evaporation for single-crystal growth.

- Data Refinement: Use SHELXL for high-resolution refinement, especially for twinned crystals. SHELXPRO interfaces with macromolecular datasets, enabling robust handling of partial occupancies or disorder .

- Validation Tools: Check for outliers using R-factors and electron density maps (e.g., Coot).

How do substituent effects influence the reactivity of this compound in derivatization reactions?

Level: Advanced

Methodological Answer:

Derivatization (e.g., bromination, allylation) is sensitive to electronic and steric effects:

- Electron-Withdrawing Groups (EWGs): Bromine at the 7-position (as in 7-bromo derivatives) reduces electron density, directing electrophilic attacks to meta/para positions .

- Steric Hindrance: Bulky substituents (e.g., tert-butyl carbamates) may hinder esterification at the 2-yl acetic acid moiety .

- Reactivity Screening: Use DFT calculations to predict regioselectivity or monitor reaction kinetics via HPLC .

What computational strategies predict the bioactivity of this compound, particularly for enzyme inhibition?

Level: Advanced

Methodological Answer:

Computational workflows integrate docking, MD simulations, and QSAR:

- Molecular Docking: Screen against targets like soluble epoxide hydrolase (sEH), using analogs (e.g., cyano acetic acid derivatives) as templates .

- QSAR Models: Correlate substituent properties (e.g., logP, Hammett constants) with inhibitory activity.

- Validation: Compare predicted binding affinities with experimental IC₅₀ values from fluorescence-based assays .

How can researchers resolve contradictions in spectral data during structural elucidation?

Level: Advanced

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts) require:

- Isotopic Labeling: Use deuterated solvents or ¹³C-enriched samples to confirm assignments.

- 2D NMR Techniques: HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings.

- Cross-Validation: Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Level: Basic

Methodological Answer:

Scale-up requires:

- Process Analytical Technology (PAT): Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy.

- Batch vs. Flow Chemistry: Transitioning to flow systems improves heat/mass transfer for exothermic steps.

- Purification: Automated flash chromatography or recrystallization ensures consistent purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.